4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol
Description
4-Ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol is a heterocyclic compound featuring a phenol core substituted with ethyl, propoxy, and pyrazole-based groups. The pyrazole moiety at position 2 of the phenol ring is further substituted with a methyl group at position 5 and a phenoxy group at position 4. This structure combines aromatic, ether, and heterocyclic functionalities, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. The compound’s properties are influenced by its substituents: the ethyl and propoxy groups enhance lipophilicity, while the phenol and pyrazole groups contribute to hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-11-25-19-13-18(24)17(12-15(19)5-2)20-21(14(3)22-23-20)26-16-9-7-6-8-10-16/h6-10,12-13,24H,4-5,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFRYQZWFFQVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1CC)C2=NNC(=C2OC3=CC=CC=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with various enzymes and receptors can provide insights into biological processes.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural similarity to other biologically active compounds may make it a candidate for further development as a therapeutic agent.
Industry: In industry, this compound may find use in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties can enhance the performance of various products.
Mechanism of Action
The mechanism by which 4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action and the molecular pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of 4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol, a comparative analysis with analogous compounds is provided below. Key differences in substituents, molecular conformation, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Core Structure Variability: The target compound utilizes a phenol-pyrazole scaffold, distinct from the pyrazolone in or the thiazole-triazole system in . Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, offering unique electronic properties compared to triazoles or thiazoles.
Substituent Effects: The propoxy group in the target compound increases steric bulk and lipophilicity compared to shorter alkoxy chains. This contrasts with the fluorophenyl groups in and , which enhance electron-withdrawing effects and metabolic stability. The phenoxy group on the pyrazole (target) enables π-π stacking, whereas the methoxybenzylidene group in introduces conformational rigidity due to its planar structure.
However, the pyrazolone -NH in may offer stronger hydrogen-bonding capacity.
Crystal Packing: In , the absence of directional interactions (except van der Waals forces) contrasts with the hydrogen-bonded networks observed in pyrazole derivatives like . The target compound’s crystal structure is likely influenced by its phenolic -OH and pyrazole N-atoms.
Synthetic Routes: The target compound’s synthesis may parallel methods in and , which involve 1,4-dioxane, triethylamine, and nucleophilic substitution. However, the inclusion of phenoxy and propoxy groups necessitates tailored reaction conditions.
Biological Activity
4-Ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol (CAS Number: 385401-15-0) is an organic compound that belongs to a class of phenolic compounds and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C21H24N2O3. The compound features a phenolic structure with a pyrazole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 385401-15-0 |
| Molecular Weight | 352.43 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The phenolic group can donate hydrogen atoms, acting as an antioxidant and reducing oxidative stress in cells.
- Enzyme Inhibition : The pyrazole moiety may inhibit specific enzymes, impacting metabolic pathways relevant to inflammation and cancer.
- Receptor Interaction : It has been suggested that the compound can bind to certain receptors, modulating signaling pathways involved in cellular responses.
Biological Activities
Research indicates several promising biological activities for this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies indicated that it can reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, thereby inhibiting tumor growth.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Animal Models : In vivo studies using murine models showed that administration of the compound significantly reduced tumor size compared to control groups, supporting its therapeutic potential.
Q & A
Q. How can researchers optimize synthetic routes for scalability without compromising yield?
- Methodology : Use flow chemistry for continuous processing of unstable intermediates. Monitor reaction kinetics via in-situ FTIR and optimize catalyst loading (e.g., p-TsOH) to reduce side products. Scale purification via centrifugal partition chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
